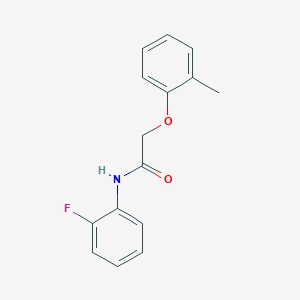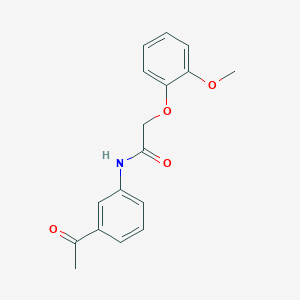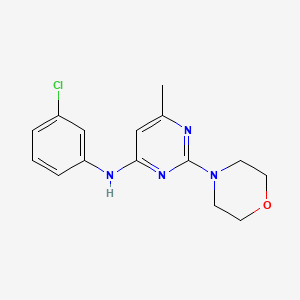![molecular formula C20H17NO5 B5601440 dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate](/img/structure/B5601440.png)
dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves the formation of phthalocyanine structures, which are crucial in the development of materials for photodynamic therapy due to their photochemical properties. For instance, novel zinc phthalocyanines have been synthesized to explore their solubility, aggregation behavior, and potential as photosensitizers, demonstrating high quantum yields of singlet oxygen generation in various solvents (Ziminov et al., 2020). The synthesis of 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes through direct cyclometalation also showcases the intricate pathways involved in creating complex organic molecules (Fossey & Richards, 2004).
Molecular Structure Analysis
The molecular structure of dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]phthalate and related compounds is characterized using various spectroscopic techniques. For example, the microwave-assisted synthesis of metal phthalocyanines has been investigated, with structural characterization achieved through elemental analysis, IR, NMR, and UV–Vis spectroscopies, revealing insights into their crystalline structures (Kahveci et al., 2007).
Chemical Reactions and Properties
Phthalocyanine compounds, similar to the target compound, undergo various chemical reactions, such as photochemical synthesis, leading to the formation of oxazolin-5-ones and their thermal dimerization. These reactions highlight the reactivity and transformation pathways of the phthalocyanine core structure (Gakis et al., 1976).
Physical Properties Analysis
The physical properties, such as solubility and aggregation behavior, of compounds like this compound, are crucial for their application in various fields. The solvatochromic effects and aggregation behavior of zinc phthalocyanines, for example, have been thoroughly investigated, showing significant impacts of solvent nature and water content on their properties (Ziminov et al., 2020).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds and potential for catalysis, are vital for understanding the applications of such complex molecules. Studies on the synthesis and reactions of oxazoline derivatives provide insights into the chemical behavior and versatility of these compounds (Foricher et al., 1985).
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
Research in organic synthesis explores the creation and application of phthalate derivatives as intermediates or catalysts in chemical reactions. For instance, the study on the synthesis of 2,6-bis(2-oxazolinyl)phenylplatinum(II) NCN pincer complexes highlights the utility of phthalate derivatives in forming catalysts for carbon-carbon bond formation, showcasing the potential of such compounds in facilitating complex organic reactions (Fossey & Richards, 2004).
Propriétés
IUPAC Name |
dimethyl 4-[5-(4-methylphenyl)-1,3-oxazol-2-yl]benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-4-6-13(7-5-12)17-11-21-18(26-17)14-8-9-15(19(22)24-2)16(10-14)20(23)25-3/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDABPEAYENTVRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=C(C=C3)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(benzyloxy)acetyl]-1-(4-methoxyphenyl)-5-methyl-2-piperazinone](/img/structure/B5601359.png)

![2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5601367.png)
![3-[(3-phenyl-2-propen-1-ylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5601370.png)
![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1-naphthamide](/img/structure/B5601380.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-pyridinyl)methanol](/img/structure/B5601395.png)

![4-[5-(2-chlorophenyl)-2-furoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5601412.png)
![5-(4-tert-butylphenyl)-4-[(4-chloro-3-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5601414.png)


![1-(5-{[(1S*,3R*)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]non-7-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5601442.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide dihydrochloride](/img/structure/B5601449.png)